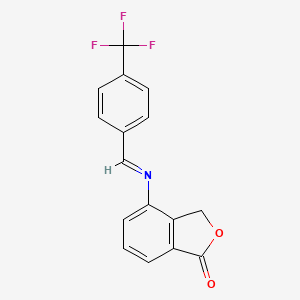
Trifluoroborate de potassium (t-butylaminométhyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (t-butylaminomethyl)trifluoroborate is a member of the organotrifluoroborate family, which has gained significant attention in recent years due to its unique properties and applications in various fields of chemistry. Organotrifluoroborates are known for their stability, ease of handling, and versatility in synthetic chemistry, making them valuable reagents for a wide range of chemical transformations .
Applications De Recherche Scientifique
Potassium (t-butylaminomethyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules and drug development.
Medicine: It is involved in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of advanced materials and polymers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium (t-butylaminomethyl)trifluoroborate typically involves the reaction of t-butylaminomethylboronic acid with potassium hydrogen fluoride (KHF2). The reaction is carried out in anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
t-butylaminomethylboronic acid+KHF2→Potassium (t-butylaminomethyl)trifluoroborate
This method provides a straightforward and efficient route to the desired product with high yields .
Industrial Production Methods
Industrial production of potassium (t-butylaminomethyl)trifluoroborate follows similar synthetic routes but on a larger scale. The process involves the use of continuous-flow reactors to ensure consistent product quality and yield. The use of flow chemistry allows for better control over reaction conditions and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (t-butylaminomethyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: It can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted organoboron compounds .
Mécanisme D'action
The mechanism of action of potassium (t-butylaminomethyl)trifluoroborate involves its role as a nucleophilic reagent in various chemical reactions. In cross-coupling reactions, it acts as a source of the organoboron moiety, which undergoes transmetalation with palladium to form a new carbon-carbon bond. The trifluoroborate group serves as a stable and easily handled precursor to the reactive boronate species .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium (t-butylaminomethyl)trifluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other organotrifluoroborates. Its t-butylaminomethyl group provides steric hindrance, making it less prone to unwanted side reactions and enhancing its selectivity in chemical transformations .
Propriétés
IUPAC Name |
potassium;(tert-butylamino)methyl-trifluoroboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BF3N.K/c1-5(2,3)10-4-6(7,8)9;/h10H,4H2,1-3H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJYVRSNCKUPKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNC(C)(C)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BF3KN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670567 |
Source


|
| Record name | Potassium [(tert-butylamino)methyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256366-05-8 |
Source


|
| Record name | Potassium [(tert-butylamino)methyl](trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole](/img/structure/B571963.png)
